molecular formula C22H33N3O6 B118086 Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester CAS No. 153586-91-5

Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester

Cat. No. B118086
M. Wt: 435.5 g/mol
InChI Key: RBCDFJJTHFLFNO-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester (fMLF-Met) is a synthetic peptide that is commonly used in scientific research. This peptide is a derivative of the natural peptide fMLF, which is produced by bacteria during infection and acts as a chemoattractant for immune cells. fMLF-Met is used to study the mechanism of action of fMLF and its effects on immune cells.

Mechanism Of Action

FMLF-Met acts as a chemoattractant for immune cells, specifically neutrophils and monocytes. This peptide binds to the formyl peptide receptor (FPR) on the surface of immune cells, which triggers a signaling cascade that leads to cell migration and activation. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester also stimulates the production of reactive oxygen species (ROS) and cytokines, which play a role in the immune response.

Biochemical And Physiological Effects

FMLF-Met has been shown to have several biochemical and physiological effects on immune cells. This peptide stimulates the migration and activation of neutrophils and monocytes, which are important immune cells in the defense against bacterial infections. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester also stimulates the production of ROS and cytokines, which contribute to the immune response.

Advantages And Limitations For Lab Experiments

FMLF-Met has several advantages for lab experiments. This peptide is easy to synthesize using SPPS and is readily available from commercial sources. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is also stable and can be stored for long periods of time. However, one limitation of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is its specificity for FPR, which may limit its use in studying other chemoattractants.

Future Directions

There are several future directions for the use of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new therapies for infectious diseases based on the mechanism of action of fMLF. Another direction is the study of the role of fMLF in other physiological processes, such as wound healing and tissue repair. Additionally, the use of Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester in combination with other chemoattractants may provide new insights into the regulation of immune cell migration and activation.

Synthesis Methods

FMLF-Met can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

FMLF-Met is commonly used in scientific research to study the mechanism of action of fMLF and its effects on immune cells. This peptide is used to stimulate immune cells in vitro and to study the resulting cellular responses. Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester is also used to study the role of fMLF in bacterial infections and to develop new therapies for infectious diseases.

properties

CAS RN

153586-91-5

Product Name

Formyl-methylhomoseryl-leucyl-phenylalanine methyl ester

Molecular Formula

C22H33N3O6

Molecular Weight

435.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methoxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H33N3O6/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-30-3)21(28)25-19(22(29)31-4)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1

InChI Key

RBCDFJJTHFLFNO-FHWLQOOXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCOC)NC=O

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCOC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCOC)NC=O

sequence

XLF

synonyms

FMHLPO
For-Hse(Me)-Leu-Phe-OMe
formyl-methylhomoseryl-leucyl-phenylalanine methyl ester
HCO-Hse(Me)-Leu-Phe-OMe

Origin of Product

United States

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